2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine
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Overview
Description
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is a chemical compound with the molecular formula C9H9FN2O. It is a derivative of benzoxazole, a heterocyclic compound containing both nitrogen and oxygen atoms in its structure. This compound is primarily used in research settings and has various applications in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine typically involves the reaction of 5-fluoro-2-aminobenzoxazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing industrial-scale purification techniques to ensure the compound’s purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives.
Scientific Research Applications
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the development of new materials and as a precursor in the synthesis of other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine involves its interaction with specific molecular targets and pathways. While detailed mechanisms are not fully elucidated, it is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as antimicrobial activity or inhibition of specific biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(5-Chloro-1,3-benzoxazol-2-yl)ethanamine
- 2-(5-Methyl-1,3-benzoxazol-2-yl)ethanamine
- 2-(5-Fluoro-1H-benzimidazol-2-yl)ethanamine
Uniqueness
2-(5-Fluorobenzo[d]oxazol-2-yl)ethanamine is unique due to the presence of the fluorine atom at the 5-position of the benzoxazole ring. This fluorine substitution can significantly influence the compound’s chemical and biological properties, such as its reactivity and binding affinity to molecular targets. The presence of the ethanamine group also adds to its versatility in various chemical reactions and applications.
Properties
IUPAC Name |
2-(5-fluoro-1,3-benzoxazol-2-yl)ethanamine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9FN2O/c10-6-1-2-8-7(5-6)12-9(13-8)3-4-11/h1-2,5H,3-4,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWALGOHDUGNZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)N=C(O2)CCN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901302995 |
Source
|
Record name | 5-Fluoro-2-benzoxazoleethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1119452-56-0 |
Source
|
Record name | 5-Fluoro-2-benzoxazoleethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1119452-56-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-Fluoro-2-benzoxazoleethanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901302995 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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